1,5-DI(1-AZEPANYL)-1,5-PENTANEDIONE
Description
1,5-Di(1-azepanyl)-1,5-pentanedione is a diketone derivative featuring two 1-azepanyl (a seven-membered cyclic amine) substituents at the terminal positions of a pentanedione backbone. Its structure combines the electron-rich azepane rings with the carbonyl groups of pentanedione, enabling coordination with metal ions and participation in nucleophilic reactions .
Properties
IUPAC Name |
1,5-bis(azepan-1-yl)pentane-1,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c20-16(18-12-5-1-2-6-13-18)10-9-11-17(21)19-14-7-3-4-8-15-19/h1-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRNPXDYFWVJDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCCC(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-DI(1-AZEPANYL)-1,5-PENTANEDIONE typically involves the reaction of 1,5-pentanedione with azepane under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic addition of azepane to the carbonyl groups of 1,5-pentanedione. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,5-DI(1-AZEPANYL)-1,5-PENTANEDIONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The azepane rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include diketones, carboxylic acids, alcohols, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
1,5-DI(1-AZEPANYL)-1,5-PENTANEDIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,5-DI(1-AZEPANYL)-1,5-PENTANEDIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane rings can interact with biological macromolecules, altering their function or activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Pentanedione Derivatives
The following table compares 1,5-Di(1-azepanyl)-1,5-pentanedione with other 1,5-pentanedione derivatives and related diketones, focusing on substituents, applications, and properties:
Chelation Capacity
- This compound : The azepanyl groups provide lone pairs of electrons from nitrogen, enhancing its ability to coordinate with transition metals (e.g., Cu²⁺, Fe³⁺). This contrasts with 1,5-Bis(p-methylphenyl)-1,5-pentanedione , where aromatic substituents reduce electron donation capacity, limiting chelation efficiency .
- Bis-pyrazolone derivatives (e.g., BPMPBD in ): These exhibit superior chelation for rare-earth ions due to their four oxygen donor atoms, unlike the nitrogen-oxygen mixed donors in the azepanyl-pentanedione .
Thermal and Solubility Properties
- Aromatic vs. Aliphatic Substituents : Compounds like 1,5-Bis(p-methylphenyl)-1,5-pentanedione exhibit higher thermal stability (melting point ~160–165°C) compared to the azepanyl derivative, which may decompose at lower temperatures due to strain in the seven-membered rings .
- Solubility: The azepanyl-pentanedione is more soluble in polar solvents (e.g., DMSO, ethanol) than its phenyl-substituted analogues, attributed to the polar amine groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
